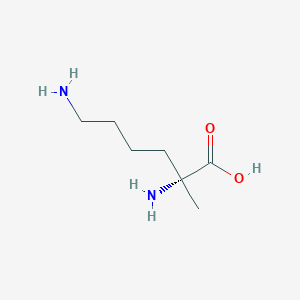

2-Methyl-D-lysine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,6-diamino-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUSCHYXEUZMSV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111717-28-3 | |

| Record name | 2-Methyl-D-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111717283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-D-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF6ZU7MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-D-lysine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for obtaining 2-Methyl-D-lysine, a non-proteinogenic amino acid of interest in various research fields, including peptide chemistry and drug discovery. The focus is on stereoselective methods to ensure the desired D-configuration at the alpha-carbon.

Introduction

This compound is a derivative of the essential amino acid D-lysine, featuring a methyl group at the α-carbon. This modification introduces a quaternary stereocenter, which can significantly impact the conformational properties of peptides and the biological activity of molecules incorporating this amino acid. The synthesis of enantiomerically pure α-methylated amino acids is a challenging task in organic chemistry. This guide details a robust and well-established method for the asymmetric synthesis of such compounds.

Recommended Synthetic Approach: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids.[1][2] It relies on the use of a chiral auxiliary, typically derived from valine, to direct the stereoselective alkylation of a glycine unit. By using (R)-valine as the chiral auxiliary, it is possible to synthesize the desired (R)-α-amino acids, which corresponds to the D-configuration for most amino acids.[1][2]

The general workflow for this synthesis is depicted in the diagram below.

Detailed Experimental Protocols

The following protocols are based on established procedures for the Schöllkopf method and adapted for the synthesis of this compound.

Protocol 1: Synthesis of the Schöllkopf Auxiliary (Bis-lactim ether of cyclo-[(R)-Val-Gly-])

-

Cyclization to 2,5-Diketopiperazine:

-

A mixture of (R)-valine methyl ester and glycine methyl ester is heated to form the cyclic dipeptide, cyclo-[(R)-Val-Gly-]. This reaction is typically carried out in a high-boiling solvent like methanol or by neat heating of the amino acid esters.

-

-

O-Methylation to the Bis-lactim Ether:

-

The resulting diketopiperazine is treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an inert solvent like dichloromethane.[3] This step converts the diamide into the more reactive bis-lactim ether. The product is a colorless to pale yellow oil and can be purified by distillation under reduced pressure.

-

Protocol 2: Diastereoselective α-Alkylation and α-Methylation

-

First Alkylation (Introduction of the Lysine Side Chain):

-

The bis-lactim ether is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the glycine α-carbon, forming a chiral enolate.[1]

-

An appropriate electrophile for the lysine side chain is then added. A suitable choice is a protected 4-halobutane, such as 1-bromo-4-(tert-butoxycarbonylamino)butane. The steric hindrance from the isopropyl group of the valine auxiliary directs the alkylation to occur from the face opposite to this group, leading to high diastereoselectivity.[1]

-

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted and purified.

-

-

Second Alkylation (α-Methylation):

-

The α-alkylated intermediate is again dissolved in dry THF and cooled to -78 °C.

-

n-BuLi is added to deprotonate the same α-carbon.

-

Methyl iodide is then added to introduce the methyl group at the α-position.

-

The reaction is worked up as in the first alkylation step.

-

Protocol 3: Hydrolysis and Product Isolation

-

Acid Hydrolysis:

-

The α-alkylated, α-methylated bis-lactim ether is subjected to acidic hydrolysis (e.g., with 0.1 M HCl) to cleave the cyclic structure.[2] This step liberates the methyl ester of the chiral auxiliary ((R)-valine) and the methyl ester of the desired product (this compound).

-

-

Purification:

-

The two amino acid esters can be separated by standard chromatographic techniques, such as ion-exchange chromatography.

-

Finally, the ester group of the this compound methyl ester is hydrolyzed under basic conditions, followed by neutralization to yield the final product. The Boc protecting group on the side chain can be removed with a strong acid like trifluoroacetic acid if the free diamino acid is desired.

-

Quantitative Data

The yields and diastereomeric excess (d.e.) for the Schöllkopf synthesis are generally high. The following table provides expected values based on similar syntheses reported in the literature.

| Step | Reagents | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| Bis-lactim Ether Formation | (R)-Val-OMe, Gly-OMe; Trimethyloxonium tetrafluoroborate | 60-70 | N/A | [3] |

| First Alkylation | n-BuLi, 1-bromo-4-(Boc-amino)butane | 75-85 | >95 | [1] |

| Second Alkylation | n-BuLi, Methyl iodide | 70-80 | >95 | |

| Hydrolysis & Purification | 0.1 M HCl; Ion-exchange chromatography | 80-90 | N/A | [2] |

| Overall Yield | 25-45 |

Note: The yields are indicative and can vary depending on the specific reaction conditions and scale.

Logical Relationships in Stereocontrol

The stereochemical outcome of the Schöllkopf synthesis is determined by the chiral auxiliary. The following diagram illustrates this relationship.

Conclusion

The Schöllkopf bis-lactim ether method provides a reliable and highly stereoselective route for the synthesis of this compound. While the multi-step nature of the synthesis requires careful execution, the high diastereoselectivity and the availability of the starting materials make it a valuable method for obtaining this and other exotic α-methylated D-amino acids for research purposes. The protocols and data presented in this guide offer a solid foundation for researchers embarking on the synthesis of this compound.

References

The Role of D-Lysine and Other Analogs as Stable Mimics of Lysine Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein lysine methylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including chromatin structure, gene expression, and protein-protein interactions. The dynamic nature of this modification, governed by lysine methyltransferases (KMTs) and lysine demethylases (KDMs), presents challenges for its study. Stable mimics of methylated lysine are therefore indispensable tools for dissecting the functional consequences of this PTM. While various synthetic analogs have been developed, the influence of stereochemistry, specifically the use of D-lysine in place of the natural L-lysine, offers a unique approach to probe the stringency of lysine methylation-dependent interactions. This technical guide provides an in-depth overview of the use of D-lysine and other stable analogs as mimics of lysine methylation, with a focus on their biochemical characterization, experimental applications, and the structural basis of their recognition.

Introduction to Lysine Methylation and the Need for Stable Mimics

Lysine methylation involves the transfer of one, two, or three methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue.[1] This modification does not alter the positive charge of the lysine side chain but creates binding sites for "reader" proteins, which contain specialized domains such as Chromo, Tudor, MBT, and PHD domains.[2][3] These reader proteins, in turn, recruit effector complexes that mediate downstream biological outcomes.

The reversibility of lysine methylation, catalyzed by KDMs, makes it difficult to maintain a specific methylation state for in vitro biochemical and structural studies.[4] Stable mimics of mono-, di-, and trimethylated lysine that are resistant to demethylation are therefore crucial for:

-

Biochemical and Enzymatic Assays: To study the binding kinetics and substrate specificity of reader domains without the complication of demethylation.[5]

-

Structural Biology: To facilitate the crystallization of protein-peptide complexes for X-ray crystallography or for analysis by NMR.

-

Drug Discovery: To aid in the design and screening of small molecule inhibitors that target reader domains or KMTs.[6]

D-Lysine as a Stereochemical Probe for Lysine Methylation

While most studies focus on analogs that modify the lysine side chain, the use of D-lysine instead of L-lysine in synthetic histone peptides provides a powerful tool to investigate the stereochemical constraints of the enzymes and reader domains involved in lysine methylation signaling.[7]

Impact of D-Lysine on Lysine Methyltransferases (KMTs)

Studies have shown that KMTs exhibit a strong preference for the natural L-lysine substrate. While some KMTs, like G9a and GLP, show trace methylation activity on D-lysine-containing peptides, the efficiency is drastically reduced compared to their activity on L-lysine peptides. Other KMTs, such as SETD7 and SETD8, show almost no activity on D-lysine substrates.[7] This indicates that the stereochemistry of the lysine alpha-carbon is a critical determinant for KMT recognition and catalysis.

Impact of D-Lysine on Lysine Demethylases (KDMs)

Lysine demethylases also display a stringent requirement for the L-stereoisomer of lysine. Studies with various KDM families, including KDM1A, KDM4, and KDM5, have demonstrated that they are unable to efficiently demethylate methylated D-lysine residues in histone peptides.[7] This resistance to demethylation makes methylated D-lysine analogs exceptionally stable probes for studying reader domain interactions.

Recognition of Methylated D-Lysine by Reader Domains

In contrast to KMTs and KDMs, some methyllysine reader domains are more permissive to changes in lysine stereochemistry. While the binding affinity is generally lower for methylated D-lysine peptides compared to their L-lysine counterparts, the recognition is not completely abrogated.[7] This suggests that for some reader domains, the interactions are dominated by the recognition of the methylated ε-amino group and the surrounding peptide sequence, with less stringent requirements for the stereochemistry at the alpha-carbon.[7]

Quantitative Data on D-Lysine Mimics

The following table summarizes the quantitative data from studies investigating the interaction of epigenetic proteins with peptides containing L-lysine versus D-lysine.

| Protein | Peptide Substrate/Ligand | Metric | L-Lysine Value | D-Lysine Value | Fold Change | Reference |

| KDM5APHD3 | H3K4me3 | Kd (μM) | 0.2 ± 0.02 | 2.2 ± 0.1 | ~11 | [7] |

| TAF3PHD | H3K4me3 | Kd (μM) | 0.9 ± 0.05 | 10.1 ± 0.5 | ~11 | [7] |

| BPTFPHD | H3K4me3 | Kd (μM) | 1.9 ± 0.1 | 18.2 ± 0.9 | ~10 | [7] |

| SGF29TTD | H3K4me3 | Kd (μM) | 0.1 ± 0.01 | 3.5 ± 0.2 | ~35 | [7] |

| KDM4ATTD | H3K4me3 | Kd (μM) | 0.7 ± 0.04 | 21.3 ± 1.1 | ~30 | [7] |

Table 1: Comparison of Binding Affinities (Kd) of Reader Domains for L- vs. D-methyllysine Peptides. [7]

Other Stable Mimics of Lysine Methylation

Besides D-lysine, several other analogs have been developed to mimic methylated lysine in a stable manner.

Methyl-Lysine Analogs (MLAs) via Cysteine Alkylation

A widely used method to introduce stable mimics of methylated lysine is through the site-specific alkylation of a cysteine residue that has been introduced into a recombinant protein. In this approach, a lysine residue at the desired position is mutated to a cysteine. The cysteine is then reacted with specific alkylating agents to generate a side chain that mimics monomethyl-, dimethyl-, or trimethyl-lysine.[5] These analogs are functionally similar to their natural counterparts in being recognized by reader domains and antibodies.[5]

Experimental Protocols

Synthesis of Peptides Containing D-Lysine

Peptides containing D-lysine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Fmoc-protected D-lysine derivatives with the desired ε-amino group methylation state are commercially available and can be incorporated at the desired position in the peptide sequence.

General Protocol for SPPS:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (L- or D-isomer) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin.

-

Washing: Wash the resin extensively with DMF after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).

General Protocol for ITC:

-

Sample Preparation: Prepare solutions of the reader domain protein and the synthetic peptide (containing L- or D-methyllysine) in the same buffer to minimize heat of dilution effects. The protein is typically placed in the sample cell, and the peptide in the injection syringe.

-

Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters on the ITC instrument.

-

Titration: Perform a series of small injections of the peptide solution into the protein solution. The heat change upon each injection is measured.

-

Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizations of Key Concepts and Workflows

Signaling Pathway of Lysine Methylation

Caption: Overview of the lysine methylation signaling cascade.

Workflow for Investigating D-Lysine Mimics

Caption: Experimental workflow for characterizing D-lysine mimics.

Conclusion

The use of stable mimics is essential for advancing our understanding of lysine methylation signaling. While various chemical analogs exist, the stereochemical difference in D-lysine-containing peptides offers a unique and powerful approach to probe the specificity and plasticity of the enzymes and reader domains that govern this critical post-translational modification. The resistance of methylated D-lysine to demethylation, coupled with its ability to be recognized by certain reader domains, makes it a valuable tool for biochemical, structural, and drug discovery studies. Future work in this area will likely involve the development of novel mimics with enhanced stability and specificity, further enabling the dissection of the complex regulatory networks controlled by lysine methylation.

References

- 1. The functional diversity of protein lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards understanding methyllysine readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical tools targeting readers of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Investigating D-Lysine Stereochemistry for Epigenetic Methylation, Demethylation and Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Significance of 2-Methyl-D-lysine Incorporation: A Technical Guide for Researchers and Drug Development Professionals

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of unnatural amino acids into proteins represents a powerful tool in chemical biology and drug development. This technical guide explores the potential biological significance of incorporating 2-Methyl-D-lysine, a synthetic amino acid not known to occur naturally. We provide an in-depth overview of the conceptual framework for its use, detailed experimental protocols for its site-specific incorporation into proteins, and a discussion of the potential structural and functional consequences. This document serves as a resource for researchers seeking to leverage the unique properties of this compound to engineer novel proteins, probe biological systems, and develop next-generation therapeutics.

Introduction: The Promise of Unnatural Amino Acids

The 20 canonical amino acids that constitute the building blocks of proteins provide a remarkable diversity of chemical functionalities. However, the ability to introduce unnatural amino acids (UAAs) with novel side chains, stereochemistry, or backbone structures opens up a vast new landscape for protein engineering and biomedical research. The incorporation of UAAs can bestow proteins with enhanced stability, novel catalytic activities, and unique biophysical properties.

This guide focuses on the synthetic amino acid, this compound. While lysine methylation is a well-established post-translational modification of L-lysine, crucial for epigenetic regulation and protein function, the biological significance of this compound remains largely unexplored due to its synthetic origin. The presence of a methyl group at the alpha-carbon (position 2) and the D-stereoisomer configuration suggest that its incorporation could have profound effects on protein structure and function.

D-amino acids are occasionally found in nature, particularly in bacterial cell walls and some peptide antibiotics, where they confer resistance to degradation by proteases. The strategic incorporation of a D-amino acid like this compound into a therapeutic peptide or protein could therefore significantly enhance its in vivo half-life. The additional methyl group at the alpha-carbon could further modulate protein backbone conformation and side-chain presentation.

This whitepaper will provide a comprehensive overview of the methodologies for incorporating this compound into proteins and discuss the potential applications and biological implications of creating such modified proteins.

Comparative Data of Lysine and its Analogs

To understand the potential impact of incorporating this compound, it is useful to compare its predicted properties with those of L-lysine and its naturally occurring methylated forms.

| Property | L-Lysine | D-Lysine | Nε-mono/di/tri-methyl-L-lysine | This compound (Predicted) |

| Chirality at α-carbon | L (S) | D (R) | L (S) | D (R) |

| Modification | None | None | Methylation at ε-amino group | Methylation at α-carbon |

| Charge at physiological pH | Positive | Positive | Positive | Positive |

| Susceptibility to Proteolysis | High | Low | High (can be modulated) | Very Low |

| Role in Nature | Protein synthesis, PTMs | Bacterial cell walls, neuromodulation | Epigenetic regulation, protein-protein interactions | Synthetic |

| Potential Impact of Incorporation | Standard protein structure | Increased proteolytic resistance, altered backbone conformation | Altered protein-protein interactions, changes in gene expression | Significant increase in proteolytic resistance, constrained backbone flexibility, altered side-chain orientation |

Experimental Protocols

The site-specific incorporation of this compound into a target protein requires the use of genetic code expansion techniques. This typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids and tRNAs.

General Workflow for Unnatural Amino Acid Incorporation

The following protocol outlines the general steps for incorporating this compound into a protein of interest in a bacterial expression system like E. coli.

1. Generation of an Orthogonal aaRS/tRNA Pair:

-

An existing orthogonal aaRS/tRNA pair (e.g., from Methanocaldococcus jannaschii) is chosen.

-

The aaRS is subjected to directed evolution or rational design to alter its specificity towards this compound. This involves creating a library of aaRS mutants and screening for those that can charge the orthogonal tRNA with this compound in the presence of the 20 canonical amino acids.

2. Preparation of Expression Plasmids:

-

A plasmid encoding the engineered orthogonal aaRS is prepared.

-

A second plasmid containing the gene for the orthogonal tRNA and the target protein gene is constructed. The target protein gene is modified to contain an amber stop codon (TAG) at the desired site of this compound incorporation.

3. Protein Expression and Purification:

-

The two plasmids are co-transformed into a suitable E. coli expression strain.

-

The cells are cultured in minimal medium supplemented with this compound.

-

Protein expression is induced (e.g., with IPTG). The engineered aaRS will charge the orthogonal tRNA with this compound, and this tRNA will recognize the amber codon in the mRNA of the target protein, leading to the incorporation of this compound at that specific site.

-

The expressed protein is then purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

4. Verification of Incorporation:

-

The successful incorporation of this compound is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to detect the expected mass shift in the intact protein or in a tryptic peptide containing the modification.

-

Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the incorporated unnatural amino acid.

Detailed Protocol for Protein Expression

A more detailed protocol for the expression of a protein containing this compound is provided below.

-

Transformation: Co-transform the expression plasmids (one for the synthetase and one for the tRNA and target gene) into a competent E. coli strain (e.g., BL21(DE3)). Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and the necessary antibiotics with the overnight starter culture.

-

Addition of UAA: When the culture reaches an OD600 of 0.4-0.6, add a sterile, pH-neutralized solution of this compound to a final concentration of 1-2 mM.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and yield.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Purification: Resuspend the cell pellet in lysis buffer and proceed with cell lysis (e.g., sonication or high-pressure homogenization) and subsequent protein purification.

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

Structural Analysis and Conformation of 2-Methyl-D-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and conformational properties of 2-Methyl-D-lysine, a non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the established methodologies and expected structural parameters based on analogous compounds and theoretical principles. It serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of alpha-methylated amino acids in drug discovery and development. The guide details hypothetical experimental protocols for synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Furthermore, it presents anticipated quantitative structural data in tabular format and visualizes the key workflows and molecular structures using Graphviz diagrams.

Introduction

Alpha-methylation of amino acids is a significant strategy in medicinal chemistry to introduce conformational constraints and enhance metabolic stability. The incorporation of a methyl group at the alpha-carbon can influence peptide backbone conformation, receptor binding affinity, and enzymatic degradation. This compound, a derivative of the essential amino acid D-lysine, presents an intriguing candidate for the development of novel therapeutics, particularly in the design of peptides and peptidomimetics with tailored properties.

This guide addresses the fundamental aspects of the structural and conformational analysis of this compound. While direct experimental data remains scarce in publicly available literature, this document provides a robust framework for its investigation.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, starting from a suitable protected D-lysine derivative. A plausible synthetic route is outlined below.

Experimental Protocol: Proposed Synthesis

-

Protection of D-Lysine: Begin with the protection of the α-amino and ε-amino groups of D-lysine. For instance, the α-amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the ε-amino group with a Cbz (carboxybenzyl) group.

-

Esterification: The carboxyl group is then converted to a methyl or ethyl ester to prevent its interference in subsequent reactions.

-

α-Methylation: The key step involves the methylation of the α-carbon. This can be achieved by treating the protected D-lysine ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, followed by quenching with an electrophilic methyl source like methyl iodide.

-

Deprotection: The protecting groups (Boc and Cbz) and the ester are then removed under appropriate acidic or hydrogenolysis conditions to yield this compound.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).

Caption: Proposed synthetic workflow for this compound.

Structural Analysis Methodologies

The structural and conformational analysis of this compound would rely on a combination of spectroscopic, diffraction, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments would be employed.

-

Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-50 mM. Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon resonances. The ¹H spectrum will show the chemical shifts, coupling constants, and integration of all non-exchangeable protons. The ¹³C spectrum will provide information on the carbon skeleton.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing key information for conformational analysis.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to assign all chemical shifts and measure coupling constants and NOEs. Use this data to determine the preferred conformation(s) of the molecule in solution.

Caption: Experimental workflow for NMR-based structural analysis.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional atomic arrangement of a molecule in the solid state.

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map. Build an atomic model into the electron density map and refine the structure to achieve the best fit between the observed and calculated diffraction data.

-

Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsion angles.

Caption: Workflow for X-ray crystallographic analysis.

Computational Modeling

Computational modeling complements experimental data by providing insights into the conformational landscape and energetic properties of this compound.

-

Model Building: Construct a 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformations. This can be done using molecular mechanics force fields.

-

Quantum Mechanical Calculations: For the most stable conformers, perform higher-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain more accurate geometries and energies.

-

Analysis: Analyze the results to determine the relative populations of different conformers and to calculate various molecular properties.

Anticipated Structural Data

The following tables summarize the expected quantitative data for this compound based on standard values for amino acids and the known effects of alpha-methylation.

Table 1: Expected Bond Lengths for this compound

| Bond | Expected Length (Å) |

| Cα - Cβ | 1.53 - 1.55 |

| Cα - C' | 1.52 - 1.54 |

| Cα - N | 1.47 - 1.49 |

| Cα - Cα(CH₃) | 1.52 - 1.54 |

| Cε - Nζ | 1.48 - 1.50 |

Table 2: Expected Bond Angles for this compound

| Angle | Expected Angle (°) |

| N - Cα - C' | 108 - 112 |

| N - Cα - Cβ | 109 - 113 |

| Cβ - Cα - C' | 110 - 114 |

| Cα(CH₃) - Cα - N | 108 - 112 |

| Cδ - Cε - Nζ | 110 - 114 |

Table 3: Key Torsional Angles Defining Conformation

| Torsion Angle | Description | Expected Range (°) |

| φ (phi) | C'(-1) - N - Cα - C' | -180 to 180 |

| ψ (psi) | N - Cα - C' - N(+1) | -180 to 180 |

| χ1 (chi1) | N - Cα - Cβ - Cγ | -180, 60, 180 |

| χ2 (chi2) | Cα - Cβ - Cγ - Cδ | -180, 60, 180 |

| χ3 (chi3) | Cβ - Cγ - Cδ - Cε | -180, 60, 180 |

| χ4 (chi4) | Cγ - Cδ - Cε - Nζ | -180, 60, 180 |

Note: The presence of the α-methyl group is expected to significantly restrict the allowable φ and ψ angles when incorporated into a peptide chain.

Signaling Pathways and Logical Relationships

As this compound is a synthetic amino acid, it is not involved in known natural signaling pathways. However, its potential interaction with biological systems can be conceptualized as a logical relationship where it acts as a modulator of a target protein.

Caption: Logical relationship of this compound as a modulator.

Conclusion

While direct experimental data on this compound is limited, this technical guide provides a comprehensive framework for its synthesis and structural characterization. The detailed protocols for NMR, X-ray crystallography, and computational modeling, along with the anticipated structural parameters, offer a valuable resource for researchers. The conformational constraints imposed by the α-methyl group make this compound a promising building block for the design of novel peptides and peptidomimetics with enhanced stability and specific biological activities. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.

The Structural Impact of Methylated Lysine Analogs on Protein Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein structure and function are intricately modulated by post-translational modifications (PTMs), with lysine methylation being a critical regulator of cellular processes. While N-epsilon-methylation of L-lysine is extensively studied, the structural and functional consequences of incorporating non-canonical analogs such as 2-Methyl-D-lysine remain largely unexplored in existing literature. This technical guide provides a comprehensive framework for understanding the potential impacts of such modifications. By examining the established principles of methylation at various positions on the lysine scaffold and the influence of D-stereochemistry, we offer insights into the predictable effects on protein structure, stability, and interactions. This document serves as a foundational resource for researchers investigating novel amino acid analogs in protein engineering and drug development, detailing relevant experimental protocols and summarizing key biophysical data from related, well-characterized modifications.

Introduction: The Role of Lysine in Protein Structure

Lysine, an essential amino acid, features a primary amino group at the epsilon position of its side chain.[1] This side chain is typically protonated at physiological pH, carrying a positive charge that is crucial for a variety of functions:

-

Electrostatic Interactions: The positive charge of lysine allows it to form salt bridges with negatively charged residues such as aspartate and glutamate, which are vital for stabilizing tertiary and quaternary protein structures.

-

Solvent Accessibility: Lysine residues are predominantly found on the protein surface, where their hydrophilic nature contributes to the protein's solubility and interactions with the aqueous cellular environment.

-

Post-Translational Modifications: The epsilon-amino group is a primary site for a wide array of PTMs, including acetylation, ubiquitination, and, most notably for this guide, methylation.[1][2] These modifications dynamically regulate protein function.

Deconstructing this compound: A Hypothetical Analysis

The Influence of D-Stereochemistry

The incorporation of a D-amino acid into a peptide chain built from L-amino acids would introduce significant steric hindrance and disrupt local secondary structures.[5]

-

Secondary Structure Disruption: The altered stereochemistry at the alpha-carbon would prevent the formation of stable alpha-helices and beta-sheets, forcing the peptide backbone into an unconventional conformation in the vicinity of the D-residue.

-

Proteolytic Resistance: The presence of a D-amino acid would likely render the adjacent peptide bonds resistant to cleavage by standard proteases, which are stereospecific for L-amino acids.

The Impact of Alpha-Carbon (Cα) Methylation

Methylation at the alpha-carbon introduces a methyl group in place of the alpha-hydrogen. This modification has been studied in other amino acids and is known to:

-

Restrict Conformational Flexibility: The addition of a methyl group to the Cα atom sterically hinders the rotation around the phi (φ) and psi (ψ) backbone dihedral angles. This "locks" the peptide backbone into a more rigid conformation.

-

Enhance Proteolytic Stability: The steric bulk of the alpha-methyl group can shield the adjacent peptide bonds from enzymatic attack, thereby increasing the half-life of the peptide.[6][7]

The Impact of Alpha-Amino (Nα) Methylation

If "2-Methyl" refers to the alpha-amino group, this modification would also have significant structural implications:

-

Loss of Hydrogen Bonding: Nα-methylation removes a hydrogen atom that would normally participate in hydrogen bonds that stabilize secondary structures like alpha-helices.

-

Altered Pharmacokinetics: In peptide-based therapeutics, N-methylation is a common strategy to improve metabolic stability and membrane permeability, thus enhancing bioavailability.[8][9]

N-Epsilon-Methylation of L-Lysine: A Well-Studied Paradigm

In contrast to the hypothetical this compound, the methylation of the epsilon-amino group (Nε) of L-lysine is a well-documented and crucial PTM in biology.[2][10] This modification occurs in three states: mono-, di-, and tri-methylation, each catalyzed by specific protein lysine methyltransferases (PKMTs).[2][10]

The addition of methyl groups to the lysine side chain alters its biophysical properties in a subtle yet profound manner:

-

Size and Hydrophobicity: Each added methyl group increases the steric bulk and hydrophobicity of the lysine side chain.

-

Charge Preservation: Unlike acetylation, which neutralizes the positive charge of the lysine side chain, methylation preserves the positive charge up to the trimethylated state.[2]

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors is progressively reduced with each methylation step.

These changes collectively modulate protein-protein interactions by creating or blocking binding sites for "reader" proteins, which contain domains that specifically recognize different methylation states.[11]

Quantitative Data on Lysine and its Methylated Derivatives

The following table summarizes key biophysical properties of L-lysine and its Nε-methylated forms.

| Property | Unmodified Lysine (K) | Monomethyl-lysine (Kme1) | Dimethyl-lysine (Kme2) | Trimethyl-lysine (Kme3) | Reference |

| pKa of Side Chain | ~10.5 | ~10.7 | ~10.7 | N/A (quaternary amine) | [2] |

| Hydrogen Bond Donors | 3 | 2 | 1 | 0 | [2] |

| Relative Hydrophobicity | Baseline | Increased | Further Increased | Maximally Increased | [2] |

Experimental Protocols for Studying Lysine Methylation

Investigating the impact of lysine methylation on protein structure and function requires a combination of biochemical, biophysical, and cell-based assays.

Mass Spectrometry for Identification and Quantification of Methylation

Objective: To identify the presence and specific sites of lysine methylation and to quantify changes in methylation levels under different conditions.

Methodology: Bottom-up Proteomics with LC-MS/MS

-

Protein Extraction and Digestion:

-

Extract total protein from cell or tissue samples.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a sequence-specific protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, although methylation of lysine can hinder cleavage.

-

-

Peptide Separation:

-

Separate the complex peptide mixture using liquid chromatography (LC), typically reverse-phase chromatography, which separates peptides based on their hydrophobicity.

-

-

Mass Spectrometry Analysis:

-

Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer (MS/MS).

-

The first mass analyzer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides.

-

Selected peptides are fragmented (e.g., by collision-induced dissociation), and the second mass analyzer (MS2) measures the m/z of the fragment ions.

-

-

Data Analysis:

-

The fragmentation spectra are searched against a protein sequence database to identify the peptide sequence.

-

The mass shift corresponding to methylation (+14.016 Da for each methyl group) on lysine residues is used to identify methylated peptides and the specific site of modification.

-

Quantitative analysis can be performed using label-free methods or stable isotope labeling techniques (e.g., SILAC).

-

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinities

Objective: To quantify the binding affinity between a methyl-lysine "reader" domain and a peptide containing a methylated lysine.

Methodology:

-

Sample Preparation:

-

Purify the reader protein domain and synthesize the peptide ligand (with and without the methyl modification).

-

Dialyze both protein and peptide into the same buffer to minimize heat changes from buffer mismatch.

-

-

ITC Experiment:

-

Load the protein into the sample cell of the calorimeter.

-

Load the peptide into the injection syringe.

-

Perform a series of small, sequential injections of the peptide into the protein solution.

-

-

Data Acquisition and Analysis:

-

The instrument measures the heat released or absorbed during the binding reaction after each injection.

-

The resulting thermogram is integrated to determine the heat change per injection.

-

The data is fitted to a binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

Visualization of Key Concepts

Signaling Pathway: Histone Methylation and Transcriptional Regulation

The following diagram illustrates a simplified signaling pathway involving histone lysine methylation, a cornerstone of epigenetic regulation.

Caption: A simplified pathway of histone lysine methylation leading to gene silencing.

Experimental Workflow: Mass Spectrometry-Based Proteomics

This diagram outlines the major steps in a bottom-up proteomics experiment to identify protein methylation sites.

Caption: Workflow for identification of protein methylation sites by LC-MS/MS.

Conclusion and Future Directions

While the specific analog this compound is not a known biological modification, a systematic analysis of its constituent parts—alpha-methylation and D-stereochemistry—provides a strong basis for predicting its structural consequences. The incorporation of such an analog would likely induce significant local conformational rigidity and resistance to proteolysis, properties that are highly desirable in the design of peptide-based therapeutics. Future research in this area would necessitate the chemical synthesis of this compound and its incorporation into model peptides. Subsequent structural analysis using techniques like NMR spectroscopy and X-ray crystallography, combined with functional assays, would provide definitive insights into its impact. The principles and experimental protocols outlined in this guide, drawn from the extensive study of canonical lysine methylation, offer a robust roadmap for these future investigations.

References

- 1. fiveable.me [fiveable.me]

- 2. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. α-Methyl Amino Acids - Enamine [enamine.net]

- 7. Bot Detection [iris-biotech.de]

- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The functional diversity of protein lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Dynamics of Protein Lysine Methylation and De-Methylation - 2006 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Incorporation of D-Lysine and Methylated Lysine Derivatives in Peptide Drug Discovery

Introduction

The quest for novel therapeutics with enhanced efficacy, stability, and specificity is a central theme in modern drug discovery. While peptide-based drugs offer high potency and selectivity, their application has historically been hampered by poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids. This guide explores the potential applications of D-lysine and its methylated derivatives, such as the conceptual 2-Methyl-D-lysine, in the design of next-generation peptide therapeutics. By altering the stereochemistry and structure of lysine residues, researchers can imbue peptides with desirable pharmacokinetic and pharmacodynamic properties.

The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a well-established method to increase peptide stability against enzymatic degradation.[1][][3] Similarly, methylation of lysine residues can modulate a peptide's biological activity and stability.[3] This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations for utilizing these modified amino acids in drug discovery, aimed at researchers, scientists, and drug development professionals.

Core Concepts: Enhancing Peptide Properties

The introduction of D-lysine or methylated lysine derivatives into a peptide sequence can confer several advantageous properties:

-

Increased Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at a cleavage site can significantly hinder or prevent enzymatic breakdown, thereby prolonging the peptide's half-life in vivo.[1][]

-

Modulation of Receptor Binding and Activity: The three-dimensional structure of a peptide is critical for its interaction with its biological target. Altering the stereochemistry of a single amino acid can induce conformational changes that may enhance binding affinity or alter the signaling pathway activated by the receptor.[]

-

Improved Pharmacokinetic Profile: Enhanced stability and altered receptor interactions can lead to improved bioavailability and a more favorable pharmacokinetic profile for the drug candidate.

Synthesis of D-Lysine and Methylated Derivatives

The availability of modified amino acids is a prerequisite for their incorporation into peptide drugs. Several methods have been developed for the synthesis of D-lysine and its methylated forms.

Enzymatic Synthesis of D-Lysine:

A two-enzyme cascade system has been developed for the efficient production of enantiopure D-lysine from L-lysine.[4] This process involves:

-

Racemization: An engineered Escherichia coli expressing lysine racemase converts L-lysine into a racemic mixture of D- and L-lysine.

-

Asymmetric Degradation: A crude enzyme preparation containing lysine decarboxylase selectively degrades the L-lysine in the mixture to cadaverine, leaving the desired D-lysine.

Under optimal conditions, this method can achieve a D-lysine yield of 48.8% with an enantiomeric excess of ≥ 99%.[4]

Chemical Synthesis of Methylated Lysine Derivatives:

A common approach for the synthesis of Nε-methyl-L-lysine derivatives involves the use of malonate derivatives and dibromobutane to create key intermediates that can be subsequently methylated.[5] Reductive methylation of Nα-Fmoc-lysine is a facile method to produce Nα-Fmoc-Nε-dimethyl-lysine, a building block for solid-phase peptide synthesis.[5]

Quantitative Data on the Effects of D-Lysine Substitution

The impact of incorporating D-lysine into peptides has been quantitatively assessed in various studies. A notable example is the study of the antimicrobial peptide CM15, a hybrid of cecropin A and melittin.

Table 1: Antimicrobial Activity and Cytotoxicity of CM15 and its D-Lysine Analogs

| Peptide | Number of D-Lysine Substitutions | Minimal Inhibitory Concentration (MIC) against S. aureus (µM) | Hemolytic Activity (HC50, µM) |

| CM15 | 0 | 2.5 | 100 |

| K4,11D | 2 | 5 | >400 |

| K4,8,11D | 3 | 10 | >400 |

| K4,8,11,12D | 4 | 20 | >400 |

| K4,8,11,12,15D | 5 | 40 | >400 |

Data adapted from a study on the effects of D-lysine substitutions on the activity and selectivity of antimicrobial peptide CM15.[6]

As shown in Table 1, the progressive substitution of L-lysine with D-lysine in CM15 leads to a moderate decrease in antimicrobial activity. However, it dramatically reduces the peptide's toxicity to eukaryotic cells, as indicated by the significant increase in the HC50 value (the concentration required to cause 50% hemolysis of human red blood cells). This trade-off results in a substantial improvement in the overall antimicrobial selectivity.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Modified Amino Acids:

The incorporation of D-lysine or methylated lysine derivatives into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol Outline:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (standard L-amino acid, Fmoc-D-Lys(Boc)-OH, or a methylated lysine derivative) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the deprotected resin.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Visualizing the Impact and Workflow

Signaling Pathway Modulation by D-Amino Acid Containing Peptides:

The incorporation of a D-amino acid can alter how a peptide interacts with its target receptor, potentially leading to biased agonism or antagonism.

Caption: D-amino acid incorporation can alter peptide conformation and receptor interaction, potentially biasing signaling towards a therapeutic pathway while avoiding pathways that lead to side effects.

Experimental Workflow for Peptide Analog Evaluation:

The systematic evaluation of D-lysine and methylated lysine containing peptide analogs follows a structured workflow.

Caption: A typical workflow for the development and testing of peptide analogs containing modified amino acids, from initial design to in vivo studies.

Future Directions and Conclusion

The incorporation of D-lysine and its methylated derivatives represents a powerful and versatile strategy in peptide drug discovery. These modifications can effectively address the inherent limitations of natural peptides, leading to drug candidates with improved stability, selectivity, and overall therapeutic potential. While the specific properties of a molecule like this compound have yet to be extensively explored, the principles outlined in this guide provide a solid foundation for the rational design and investigation of such novel amino acid derivatives.

Future research will likely focus on:

-

The development of novel methylated and other modified D-amino acids.

-

A deeper understanding of the structure-activity relationships governing the effects of these modifications.

-

The application of these strategies to a wider range of therapeutic peptides, including those targeting cancer, metabolic disorders, and infectious diseases.

References

Methodological & Application

Application Note: A Guide to the Incorporation of 2-Methyl-D-lysine into Synthetic Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 2-Methyl-D-lysine, an alpha-methylated amino acid, is of particular interest. The addition of a methyl group to the alpha-carbon introduces significant steric hindrance, which can confer two primary benefits: increased resistance to enzymatic degradation by proteases and the introduction of conformational constraints on the peptide backbone. These constraints can lock the peptide into a specific bioactive conformation (e.g., a helical or turn structure), leading to enhanced binding affinity and specificity for its biological target. This document provides a detailed guide and protocols for the successful incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS).

Key Challenges: Overcoming Steric Hindrance The major challenge in incorporating this compound, or any α,α-disubstituted amino acid, is the steric hindrance around the α-carbon. This bulkiness significantly slows down the kinetics of the amide bond formation.[1] Traditional coupling methods, such as those using carbodiimides like DCC, are often inefficient for coupling these hindered residues.[1] To achieve high coupling efficiency, it is necessary to employ more potent activating reagents and optimized reaction conditions.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy. The required protected amino acid is Fmoc-2-Methyl-D-Lys(Boc)-OH . The Fmoc group provides temporary protection of the α-amine, while the acid-labile Boc group protects the ε-amine of the lysine side chain.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

-

Protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-2-Methyl-D-Lys(Boc)-OH.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[2]

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[4]

-

Monitoring: Ninhydrin (Kaiser) test solutions.[5]

Experimental Workflow

The overall workflow for a single coupling cycle in SPPS is depicted below. The critical step, the coupling of the sterically hindered this compound, requires special attention with optimized reagents and reaction times.

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

-

Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[2]

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20-30 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Drain and wash the resin thoroughly with DMF (3-5 times).[2][6]

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the incoming Fmoc-amino acid (4.5 eq), HATU (4.5 eq), and DIPEA (9 eq) in DMF.[2]

-

Add this activation mixture to the deprotected peptide-resin.

-

Agitate the reaction vessel. Refer to Table 1 for recommended coupling times.

-

-

Monitoring the Coupling: After the recommended time, take a small sample of resin beads and perform a Kaiser test.[6] A blue/purple color indicates the presence of unreacted free amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction.[6]

-

Repeat Coupling (If Necessary): If the Kaiser test is positive, drain the vessel and repeat the coupling step (Step 3) with a freshly prepared activation mixture. This "double coupling" is often required for hindered residues.

-

Chain Elongation: Once coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times). Return to Step 2 to begin the cycle for the next amino acid.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the TFA cleavage cocktail and agitate for 2-3 hours.[4] This step cleaves the peptide from the resin and removes all side-chain protecting groups (like Boc).

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the product identity and purity via mass spectrometry.

Data Presentation: Optimized Coupling Conditions

To ensure successful incorporation of the sterically demanding this compound, modified coupling conditions are essential compared to standard amino acids. The following table summarizes the recommended adjustments.

| Parameter | Standard Amino Acid (e.g., Fmoc-Lys(Boc)-OH) | This compound (Fmoc-2-Me-D-Lys(Boc)-OH) | Rationale |

| Coupling Reagent | HBTU, HCTU, or DIC/Oxyma | HATU , PyBOP, or PyAOP | More potent uronium/phosphonium reagents are needed to overcome steric hindrance.[7] |

| Equivalents (AA/Reagent) | 3 - 5 eq. | 4 - 5 eq. | A higher excess of reagents pushes the reaction equilibrium towards completion.[2] |

| Coupling Time | 30 - 60 minutes | 2 - 4 hours (or longer) | Slower reaction kinetics due to steric bulk require significantly extended reaction times.[2][3] |

| Strategy | Single Coupling | Double Coupling Recommended | Repeating the coupling step ensures maximum incorporation and minimizes deletion sequences. |

| Expected Yield | >99% | 90 - 97% | Yields can be slightly lower but are generally high with optimized conditions.[1][8] |

Visualization of Structural and Functional Implications

Structural Consequences of Alpha-Methylation

The α-methyl group physically restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This forces the residue into a more defined conformational space, often promoting the formation of helical or turn structures, which can be critical for biological activity.

Caption: Alpha-methylation restricts peptide backbone rotation, reducing conformational flexibility.

Application Example: Inhibiting a Protein-Protein Interaction

Peptides containing this compound can be designed as stable, conformationally locked inhibitors of protein-protein interactions (PPIs), which are implicated in many disease pathways. For example, a peptide mimic of a substrate could inhibit a protein methyltransferase like PRMT1, an enzyme linked to cancer.[4] The α-methylation enhances proteolytic stability and locks the peptide into the required binding conformation.

Caption: A peptide with this compound acts as a stable inhibitor of an enzyme-substrate interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. chempep.com [chempep.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-Methyl-D-lysine-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate conformation, and improve biological activity. α-Methylated amino acids, such as 2-Methyl-D-lysine, are of particular interest as they introduce significant steric hindrance that can restrict the peptide backbone's conformational flexibility, often inducing helical structures.[1] This modification can also protect the adjacent peptide bond from enzymatic cleavage.

This document provides detailed application notes and a generalized protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2-Methyl-D-lysine-OH. Due to the steric hindrance imparted by the α-methyl group, special considerations are required for efficient coupling and deprotection steps.[2][3]

Key Considerations for SPPS with Fmoc-2-Methyl-D-lysine-OH

The primary challenge in incorporating α-methylated amino acids is the steric hindrance around the α-carbon, which can significantly slow down the kinetics of both the coupling and deprotection reactions.[2][3][4]

-

Coupling Reactions: Standard coupling reagents may prove inefficient. The use of more potent coupling reagents or microwave-assisted synthesis is often necessary to achieve high coupling yields.[2][5]

-

Fmoc Deprotection: The steric bulk of the α-methyl group can also hinder the access of the piperidine base to the Fmoc group, potentially requiring longer deprotection times or elevated temperatures.

-

Side-Chain Protection: The ε-amino group of lysine must be protected with a suitable acid-labile protecting group, typically tert-butyloxycarbonyl (Boc), to prevent side reactions.

Experimental Protocols

The following protocols are generalized for Fmoc-based SPPS and should be optimized for specific peptide sequences and synthesis scales.

Resin Preparation

-

Select a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes before the first amino acid coupling.

Fmoc Deprotection

-

Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Note: For sterically hindered residues preceding the this compound, extended deprotection times or the use of elevated temperatures (e.g., microwave irradiation) may be necessary.

Coupling of Fmoc-2-Methyl-D-lysine-OH

Due to the steric hindrance of Fmoc-2-Methyl-D-lysine-OH, standard coupling protocols may result in low yields. The following are recommended approaches:

Method A: High-Potency Urionium/Aminium Salt-Based Coupling

-

Pre-activate a solution of Fmoc-2-Methyl-D-lysine-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU, HBTU, or COMU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents) in DMF for 5-10 minutes.[6]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored using a qualitative test such as the Kaiser or bromophenol blue test.[6]

-

If the coupling is incomplete, a second coupling can be performed with a fresh solution of activated amino acid.

Method B: Microwave-Assisted Coupling

-

In a microwave-safe vessel, combine the deprotected resin, Fmoc-2-Methyl-D-lysine-OH (3-5 equivalents), a suitable coupling reagent (e.g., COMU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.

-

Perform the coupling in a microwave peptide synthesizer with a program optimized for sterically hindered amino acids (e.g., 5-15 minutes at 75-90°C).[2]

-

After coupling, wash the resin extensively with DMF.

Cleavage and Side-Chain Deprotection

-

After the final Fmoc deprotection and any N-terminal modifications, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[8]

Data Presentation

The following tables provide hypothetical data for the synthesis of a model peptide containing this compound, illustrating the expected outcomes with different coupling methods.

Table 1: Comparison of Coupling Efficiency for Fmoc-2-Methyl-D-lysine-OH

| Coupling Method | Coupling Reagent | Activation Time | Coupling Time | Temperature | Estimated Coupling Efficiency (%) |

| Conventional | HBTU/DIEA | 5 min | 4 hours | Room Temp | 75-85 |

| Conventional | COMU/DIEA | 5 min | 2 hours | Room Temp | 90-95 |

| Microwave-Assisted | COMU/DIEA | N/A | 10 min | 90°C | >98 |

Table 2: Characterization of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Met-Lys(2-Me-D)-NH2)

| Analytical Method | Expected Result | Observed Result | Purity (%) |

| RP-HPLC | Single major peak | Single major peak | >95 |

| ESI-MS ([M+H]+) | 795.4 Da | 795.5 Da | N/A |

Visualization of Workflows and Pathways

SPPS Workflow for Incorporating Fmoc-2-Methyl-D-lysine-OH

Caption: Standard SPPS cycle for incorporating Fmoc-2-Methyl-D-lysine-OH.

Hypothetical Signaling Pathway Modulation

Peptides containing α-methylated amino acids can act as potent and stable inhibitors or modulators of protein-protein interactions.

Caption: Inhibition of a protein-protein interaction by a peptide containing this compound.

References

- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

Protecting Group Strategies for 2-Methyl-D-lysine in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of peptides containing the unnatural amino acid 2-Methyl-D-lysine. The incorporation of such modified amino acids is a key strategy in modern drug discovery for enhancing peptide stability, modulating bioactivity, and exploring novel structure-activity relationships.

Introduction to Protecting Groups in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct peptide sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. An ideal protecting group should be stable under the conditions of peptide bond formation but readily and selectively removable under mild conditions that do not affect the peptide backbone or other protecting groups.

The most common strategy for peptide synthesis is the Fmoc/tBu approach. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butoxycarbonyl (Boc).[1]

For this compound, which possesses two amino groups (α-amino and ε-amino), an orthogonal protecting group strategy is essential. This typically involves protecting the α-amino group with Fmoc and the ε-amino group with an acid-labile group like Boc.

The Standard Orthogonal Protecting Group Strategy for this compound

The most widely adopted strategy for incorporating this compound into a peptide sequence via Fmoc-SPPS utilizes the Fmoc-D-Lys(Me,Boc)-OH building block.[2] In this derivative, the α-amino group is protected with the base-labile Fmoc group, and the ε-amino group is protected with the acid-labile Boc group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group with a mild base (e.g., piperidine) during peptide chain elongation, while the Boc group on the side chain remains intact.[1] The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., trifluoroacetic acid).[3]

Synthesis of Fmoc-2-Methyl-D-lysine(Boc)-OH

Diagram of the Synthesis Workflow for Fmoc-D-Lys(Me,Boc)-OH

Caption: Synthetic scheme for Fmoc-D-Lys(Me,Boc)-OH.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Me,Boc)-OH

This protocol outlines the general steps for incorporating Fmoc-D-Lys(Me,Boc)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-D-Lys(Me,Boc)-OH

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Lys(Me,Boc)-OH (3-5 equivalents) and coupling reagents (e.g., HATU/HOBt, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the Fmoc-SPPS Cycle

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Alternative and Orthogonal Protecting Group Strategies

For more complex peptide architectures, such as branched or cyclic peptides, or for on-resin side-chain modifications, alternative protecting groups for the ε-amino group of this compound may be required. These protecting groups must be removable under conditions that do not affect the Fmoc group, the Boc group (if used on other residues), or the peptide-resin linkage.

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Notes |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Standard, removed during final cleavage. |

| Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Allows for selective on-resin side-chain modification.[1] |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both acid- and base-labile groups. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Base-labile, but orthogonal to Fmoc removal conditions.[1] |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | More stable than Dde, but requires longer deprotection times.[1] |

Experimental Protocols for Orthogonal Deprotection

Protocol 3.1.1: Mtt Group Removal

-

Swell the Mtt-protected peptide-resin in DCM.